molecular formula C6H12N2O3 B13000570 H-N-Me-D-Gln-OH CAS No. 63077-66-7

H-N-Me-D-Gln-OH

Cat. No.: B13000570
CAS No.: 63077-66-7
M. Wt: 160.17 g/mol
InChI Key: KSZFSNZOGAXEGH-SCSAIBSYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-N-Me-D-Gln-OH can be achieved through several methods. One common approach involves the Michael addition reactions of a nickel (II) complex of a chiral glycine-Schiff base. This method allows for the selective formation of the desired chiral center . Another method involves the use of solvent-assisted ligand incorporation, which has been shown to be effective in the synthesis of chiral fluorescent zirconium-based metal-organic framework materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

H-N-Me-D-Gln-OH undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-methyl-D-glutamic acid, while reduction can yield N-methyl-D-glutamine derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of H-N-Me-D-Gln-OH involves its interaction with specific molecular targets and pathways. For example, in the context of peptide-based drug development, it can bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological processes . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

H-N-Me-D-Gln-OH can be compared with other similar compounds, such as:

    N-methyl-L-glutamine: This compound has a similar structure but differs in the configuration of the chiral center.

    N-methyl-D-asparagine: This compound has a similar methylated amide group but differs in the side chain structure.

    N-methyl-D-glutamic acid: This compound is an oxidized form of this compound and has different chemical properties.

The uniqueness of this compound lies in its specific chiral configuration and the presence of the methyl group on the nitrogen atom, which can influence its reactivity and interactions with other molecules .

Properties

CAS No.

63077-66-7

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(2R)-5-amino-2-(methylamino)-5-oxopentanoic acid

InChI

InChI=1S/C6H12N2O3/c1-8-4(6(10)11)2-3-5(7)9/h4,8H,2-3H2,1H3,(H2,7,9)(H,10,11)/t4-/m1/s1

InChI Key

KSZFSNZOGAXEGH-SCSAIBSYSA-N

Isomeric SMILES

CN[C@H](CCC(=O)N)C(=O)O

Canonical SMILES

CNC(CCC(=O)N)C(=O)O

Origin of Product

United States

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